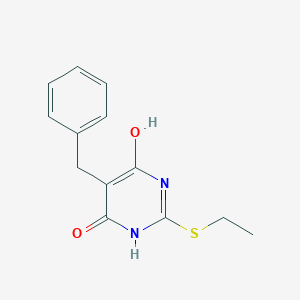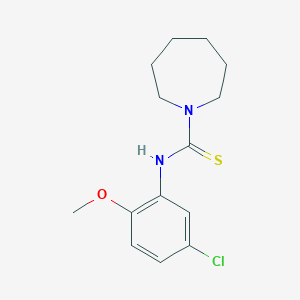
5-benzyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(3H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with benzyl, ethylsulfanyl, and hydroxyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(3H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of benzylamine with ethylsulfanyl acetic acid, followed by cyclization and hydroxylation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The ethylsulfanyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl-2-(ethylsulfanyl)-6-oxopyrimidin-4(3H)-one.
Reduction: Formation of 5-benzyl-2-(ethylsulfanyl)-6-hydroxy-1,2,3,4-tetrahydropyrimidine.
Substitution: Formation of 5-benzyl-2-(halosulfanyl)-6-hydroxypyrimidin-4(3H)-one.
Scientific Research Applications
5-benzyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(3H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 5-benzyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The compound’s ability
Properties
IUPAC Name |
5-benzyl-2-ethylsulfanyl-4-hydroxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-18-13-14-11(16)10(12(17)15-13)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJPYQSZIKMBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(C(=O)N1)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine hydrochloride](/img/structure/B5878747.png)
![3-[(4-tert-butylbenzoyl)amino]benzoic acid](/img/structure/B5878751.png)
![4-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5878752.png)
![6-methoxy-N-(3-methylphenyl)-8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B5878756.png)
![Methyl 2-[(4-methoxybenzoyl)carbamothioylamino]benzoate](/img/structure/B5878758.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-(cyclopentyloxy)benzohydrazide](/img/structure/B5878761.png)
![4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENYL FURAN-2-CARBOXYLATE](/img/structure/B5878767.png)
![6-Hydroxy-5-[(3-methoxyphenyl)iminomethyl]-1-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B5878775.png)

![2-methyl-3-[(2-phenylethyl)amino]-2-cyclopenten-1-one](/img/structure/B5878788.png)
![(4Z)-3-(4-chlorophenyl)-4-[(2-chlorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B5878790.png)
